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A Guide to Alternatives for Solid-Phase RNA
Synthesis
For Researchers, Scientists, and Drug Development Professionals

The growing field of RNA therapeutics and functional genomics has placed a high demand on

the production of synthetic RNA. While solid-phase synthesis using phosphoramidite chemistry

has been the cornerstone of oligonucleotide synthesis for decades, its limitations in terms of

length, scale, cost, and environmental impact have spurred the development of powerful

alternative methods. This guide provides a comprehensive comparison of the leading

alternatives to traditional solid-phase synthesis, offering insights into their respective strengths,

weaknesses, and ideal applications. We present a detailed look at enzymatic and chemo-

enzymatic approaches, supported by experimental data and detailed protocols to aid in the

selection of the most suitable method for your research and development needs.

Performance Comparison of RNA Synthesis
Methods
The choice of an RNA synthesis method depends on a variety of factors, including the desired

length of the RNA, the required yield and purity, cost considerations, and the need for specific

modifications. The following table summarizes the key performance metrics of solid-phase

synthesis and its primary alternatives.
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Parameter

Solid-Phase

Synthesis

(Phosphoramidi

te)

Enzymatic

Synthesis (T7

In Vitro

Transcription)

Chemo-

enzymatic

Synthesis

(Ligation-

based)

Template-

Independent

Enzymatic

Synthesis

Yield µg to mg scale mg to g scale[1] µg to mg scale µg to mg scale

Purity (crude)
50-80% (length-

dependent)

Highly variable,

contains abortive

sequences

High, as it uses

purified

fragments

>90%[2]

Purity (purified) >95% >98% >98% >95%

Max. Length

~120

nucleotides, up

to 200 with

specialized

chemistry[3][4]

Several

kilobases

Several hundred

nucleotides

~20-50

nucleotides

demonstrated[5]

[6]

Cost per Base High Low Moderate to High High (currently)

Error Rate
~1 in 200 to 1 in

500

~1 in 5,000 to 1

in 20,000[7]

Low (dependent

on fragment

synthesis)

~1 in 20

(coupling

efficiency of

~95%)[6][8]

Modifications
Wide variety

possible

Limited to

modified NTPs

Site-specific

modifications at

ligation junctions

Can incorporate

modified

nucleotides[9]

Scalability

Limited by

support capacity

and reagent

consumption

Highly scalable

Scalable,

dependent on

fragment supply

Potentially

scalable

Sustainability
High solvent and

reagent waste

Aqueous-based,

less waste

Reduced solvent

waste compared

to direct long

synthesis

Aqueous-based,

minimal waste

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://16-rna-labeling.com/index.php?g=Wap&m=Article&a=detail&id=10746
https://www.researchgate.net/publication/19533936_Enzymatic_synthesis_of_RNA_oligonucleotides
https://horizondiscovery.com/-/media/Files/Horizon/resources/publications/tides-report-long-rna-synthesis-bpi-2019.pdf?la=en
https://www.lubio.ch/blog/the-challenge-of-making-long-oligos
https://wyss.harvard.edu/technology/controlled-enzymatic-rna-oligonucleotide-synthesis/
https://pubmed.ncbi.nlm.nih.gov/38997579/
https://www.biorxiv.org/content/10.1101/2022.09.01.506264v1.full-text
https://pubmed.ncbi.nlm.nih.gov/38997579/
https://www.researchgate.net/publication/382216769_Template-independent_enzymatic_synthesis_of_RNA_oligonucleotides
https://www.pharmoutsourcing.com/Featured-Articles/619368-Rethinking-RNA-Manufacturing-The-Enzymatic-Approach-as-a-Scalable-Sustainable-Alternative/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method Overviews and Workflows
Solid-Phase Synthesis (Phosphoramidite Chemistry)
This method involves the stepwise addition of ribonucleoside phosphoramidites to a growing

RNA chain attached to a solid support. Each addition cycle consists of four main steps:

deblocking, coupling, capping, and oxidation.

Synthesis Cycle (repeated n times)

1. Deblocking
(Remove 5'-DMT group)

2. Coupling
(Add next phosphoramidite)

Exposed 5'-OH 3. Capping
(Block unreacted 5'-OH)

Coupled & unreacted chains 4. Oxidation
(Stabilize phosphate linkage)

Capped unreacted chains

Start next cycle

Cleavage & Deprotection
After n cyclesStart:

3'-Nucleoside on
Solid Support

Purification
(e.g., HPLC, PAGE)

Final RNA
Oligonucleotide

Click to download full resolution via product page

Solid-Phase RNA Synthesis Workflow

Enzymatic Synthesis (T7 In Vitro Transcription)
This method utilizes T7 RNA polymerase to synthesize RNA from a DNA template containing a

T7 promoter. It is highly efficient for producing long RNA transcripts in large quantities.
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Template Preparation

In Vitro Transcription Reaction

Purification

Linearized Plasmid DNA
or PCR Product with

T7 Promoter

Combine:
- DNA Template

- T7 RNA Polymerase
- Ribonucleoside Triphosphates (NTPs)

- Buffer

Incubate at 37°C

DNase I Treatment
(Remove DNA template)

RNA Purification
(e.g., column, precipitation)

High-Yield
Long RNA

Click to download full resolution via product page

T7 In Vitro Transcription Workflow
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Chemo-enzymatic Synthesis (Ligation-based)
This hybrid approach combines the precision of solid-phase synthesis for creating shorter,

potentially modified RNA fragments with the efficiency of enzymatic ligation to assemble them

into a final, longer RNA molecule.

Fragment Synthesis

Enzymatic Ligation

Purification

RNA Fragment 1
(Solid-Phase Synthesis)

Anneal fragments
to DNA splint

RNA Fragment 2
(Solid-Phase Synthesis)

Add T4 RNA Ligase
or T4 DNA Ligase

Denature and remove
DNA splint

Purify ligated RNA
(e.g., PAGE)

Final Assembled RNA

Click to download full resolution via product page

Chemo-enzymatic Ligation Workflow
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Template-Independent Enzymatic Synthesis
A newer, cutting-edge method that uses an enzyme, such as a modified poly(U) polymerase, to

sequentially add single, reversibly terminated nucleotides to a growing RNA chain without a

template. This approach offers the potential for highly controlled, "green" RNA synthesis.

Enzymatic Cycle (repeated n times)

1. Extension
(Add 3'-blocked NTP

with polymerase)

2. Deblocking
(Remove 3' blocking group)

Single nucleotide added

Ready for next cycle

Purification
After n cyclesStart:

Initiator RNA
Oligonucleotide

Final RNA
Oligonucleotide

Click to download full resolution via product page

Template-Independent Enzymatic Synthesis Workflow

Experimental Protocols
Here, we provide detailed methodologies for the key synthesis techniques discussed.

Protocol 1: Solid-Phase RNA Synthesis using
Phosphoramidite Chemistry
This protocol outlines the general steps for automated solid-phase RNA synthesis.

Materials:

RNA synthesizer

Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

Ribonucleoside phosphoramidites (A, C, G, U) with 2'-O-TBDMS or 2'-O-ACE protection

Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
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Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

Oxidizing solution (Iodine in THF/pyridine/water)

Deblocking solution (3% trichloroacetic acid in dichloromethane)

Anhydrous acetonitrile

Cleavage and deprotection solution (e.g., AMA: ammonium hydroxide/40% methylamine 1:1)

2'-deprotection solution (e.g., Triethylamine trihydrofluoride in NMP/TEA)

Procedure:

Synthesizer Setup: Load the CPG column, phosphoramidites, and all required reagents onto

the automated synthesizer.

Synthesis Program: Program the desired RNA sequence into the synthesizer software.

Automated Synthesis Cycle: The synthesizer will perform the following steps for each

nucleotide addition:

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-

bound nucleoside with the deblocking solution.

Coupling: The next phosphoramidite is activated and coupled to the free 5'-hydroxyl group.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of

deletion mutants.

Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.

Cleavage and Deprotection:

After the final cycle, the synthesized RNA is cleaved from the CPG support and the

nucleobase and phosphate protecting groups are removed by incubation with the

cleavage and deprotection solution (e.g., AMA at 65°C for 10 minutes).
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The 2'-hydroxyl protecting groups are removed by incubation with the 2'-deprotection

solution (e.g., TEA·3HF at 65°C for 2.5 hours).

Purification: The crude RNA product is purified by denaturing polyacrylamide gel

electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Protocol 2: T7 In Vitro Transcription
This protocol describes the synthesis of RNA from a DNA template using T7 RNA polymerase.

Materials:

Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the target

sequence (1 µg)

T7 RNA Polymerase

10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 50 mM DTT, 10 mM

Spermidine)

Ribonucleoside triphosphates (NTPs, 100 mM stocks of ATP, CTP, GTP, UTP)

RNase Inhibitor

DNase I (RNase-free)

Nuclease-free water

RNA purification kit or reagents for precipitation (e.g., lithium chloride or ethanol)

Procedure:

Reaction Assembly: In a nuclease-free tube at room temperature, combine the following in

order:

Nuclease-free water to a final volume of 100 µL

10 µL of 10x Transcription Buffer
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2 µL of each NTP (final concentration 2 mM each)

1 µg of linear DNA template

1 µL of RNase Inhibitor

2 µL of T7 RNA Polymerase

Incubation: Mix gently and incubate at 37°C for 2-4 hours.

DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15

minutes to digest the DNA template.

RNA Purification: Purify the synthesized RNA using a column-based kit according to the

manufacturer's instructions or by precipitation. For lithium chloride precipitation, add 0.5

volumes of 7.5 M LiCl and incubate at -20°C for at least 30 minutes, then centrifuge to pellet

the RNA.

Quantification: Resuspend the RNA pellet in nuclease-free water and determine the

concentration by UV spectrophotometry at 260 nm.

Protocol 3: Splinted Ligation of RNA using T4 RNA
Ligase
This protocol details the ligation of two RNA fragments using a DNA splint and T4 RNA ligase.

Materials:

5'-phosphorylated donor RNA fragment

Acceptor RNA fragment with a 3'-hydroxyl group

DNA splint oligonucleotide complementary to the 3' end of the acceptor and the 5' end of the

donor

T4 RNA Ligase

10x T4 RNA Ligase Reaction Buffer
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RNase Inhibitor

Nuclease-free water

Procedure:

Annealing: In a nuclease-free tube, combine:

10 pmol of acceptor RNA

12 pmol of donor RNA

15 pmol of DNA splint

Nuclease-free water to 15 µL

Heat to 90°C for 1 minute and then cool slowly to room temperature to allow for annealing.

Ligation Reaction Assembly: To the annealed mixture, add:

2 µL of 10x T4 RNA Ligase Reaction Buffer

1 µL of RNase Inhibitor

2 µL of T4 RNA Ligase (e.g., 10 U/µL)

Incubation: Mix gently and incubate at 37°C for 1-2 hours.

Denaturation and Purification: Stop the reaction by adding an equal volume of denaturing

loading buffer (e.g., 95% formamide, 18 mM EDTA). Heat at 95°C for 5 minutes and then

purify the ligated RNA product by denaturing PAGE.

Elution and Recovery: Excise the band corresponding to the full-length product from the gel,

crush it, and elute the RNA overnight in an appropriate buffer (e.g., 0.3 M sodium acetate).

Precipitate the RNA with ethanol to recover the purified product.

Conclusion
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The field of RNA synthesis is rapidly evolving, moving beyond the exclusive reliance on solid-

phase methods. Enzymatic and chemo-enzymatic techniques offer compelling advantages in

terms of scalability, the ability to produce long and complex RNAs, and improved sustainability.

While solid-phase synthesis remains a valuable tool, particularly for short, highly modified

oligonucleotides, in vitro transcription is the method of choice for generating large quantities of

long RNAs. Chemo-enzymatic ligation provides a powerful strategy for the site-specific

incorporation of modifications into long RNAs, and emerging template-independent enzymatic

methods promise a future of highly controlled and environmentally friendly RNA synthesis. The

selection of the optimal synthesis strategy will depend on the specific requirements of the

application, and a thorough understanding of the performance characteristics of each method

is crucial for success.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b150666?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

